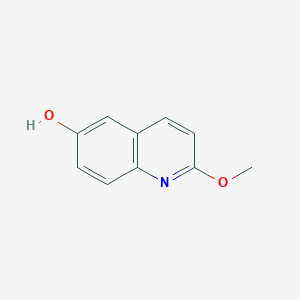
2-METHOXYQUINOLIN-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXYQUINOLIN-6-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 2nd position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXYQUINOLIN-6-OL can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and selectivity . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to enhance the sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-METHOXYQUINOLIN-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-METHOXYQUINOLIN-6-OL has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-METHOXYQUINOLIN-6-OL involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells . Additionally, the compound’s ability to interact with enzymes and receptors contributes to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the hydroxyl group at the 6th position.
2-Methyl-6-quinolinol: Similar to 6-Hydroxy-2-methylquinoline but with a hydroxyl group at the 6th position.
Uniqueness: 2-METHOXYQUINOLIN-6-OL is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
InChI-Schlüssel |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



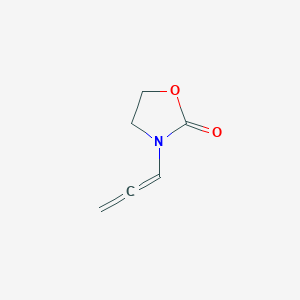
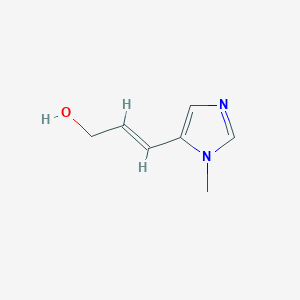

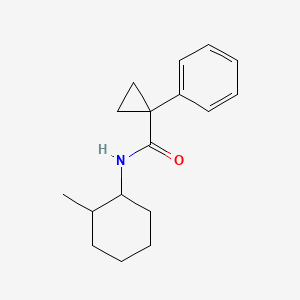

![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1502629.png)
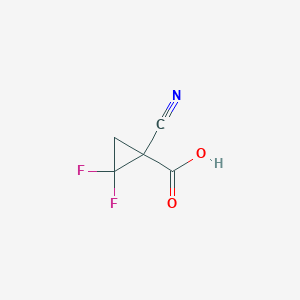
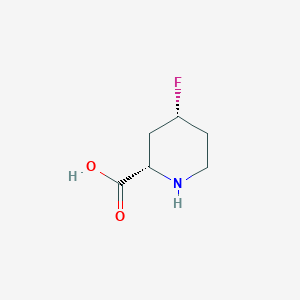
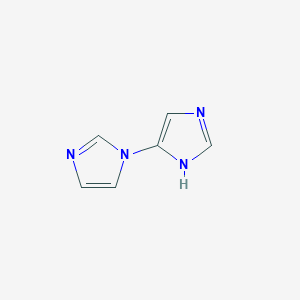

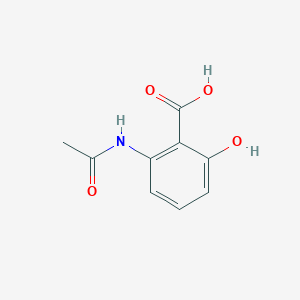
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
